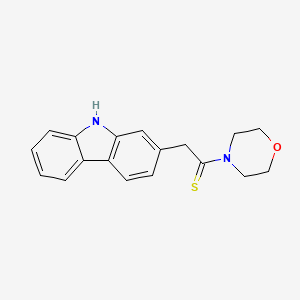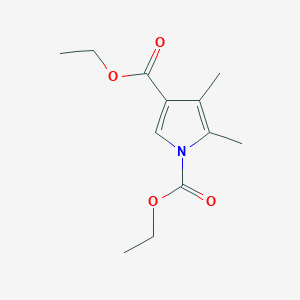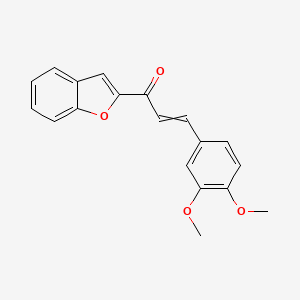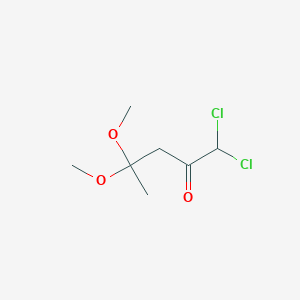
(1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of two chlorine atoms, a phosphonic dichloride group, and a 3,3-dimethyl-2-oxobutyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride typically involves the chlorination of precursor compounds. One common method is the chlorination of dimethyl methylphosphonate using thionyl chloride, which is catalyzed by various amines . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. The use of sulfuryl chloride as an oxidizing agent is another method employed in the synthesis . These methods are optimized for efficiency and cost-effectiveness, ensuring the compound can be produced in sufficient quantities for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include thionyl chloride, sulfuryl chloride, and various nucleophiles. The reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of chlorine atoms can lead to the formation of phosphonic acid derivatives, while oxidation reactions can produce different phosphonic compounds.
Applications De Recherche Scientifique
(1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonic acid derivatives.
Biology: The compound’s reactivity makes it useful in biochemical studies, where it can be used to modify biomolecules.
Medicine: Research into its potential medicinal applications is ongoing, with studies exploring its use in drug development.
Industry: The compound is used in the production of various industrial chemicals, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of (1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride involves its reactivity with nucleophiles and other chemical species. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atoms are replaced by nucleophiles, leading to the formation of new compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylphosphonyl dichloride: Similar in structure but with different reactivity and applications.
Dimethyl methylphosphonate: A precursor used in the synthesis of (1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
61211-67-4 |
|---|---|
Formule moléculaire |
C6H9Cl4O2P |
Poids moléculaire |
285.9 g/mol |
Nom IUPAC |
1,1-dichloro-1-dichlorophosphoryl-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C6H9Cl4O2P/c1-5(2,3)4(11)6(7,8)13(9,10)12/h1-3H3 |
Clé InChI |
YOIFZIOETOAPDP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C(P(=O)(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14592295.png)


![N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14592305.png)
![N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14592309.png)









